![molecular formula C18H17F3N2O3S B2605992 (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1235696-81-7](/img/structure/B2605992.png)
(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
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Description
(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as TFA-23, is a compound that has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation.
Scientific Research Applications
- Anticancer Potential : Researchers have investigated Trifluoroethylacetamide as a potential anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell growth .
- Targeting Protein-Protein Interactions : The compound’s unique structure makes it an interesting candidate for disrupting protein-protein interactions, which play crucial roles in disease pathways .
- Asymmetric Synthesis : Trifluoroethylacetamide has been employed in asymmetric synthesis, contributing to the creation of chiral molecules with high enantioselectivity .
- Transition Metal-Catalyzed Reactions : Researchers have explored its use as a ligand in transition metal-catalyzed reactions, leading to novel synthetic routes .
- Functional Polymers : Trifluoroethylacetamide-containing monomers have been incorporated into functional polymers, enhancing their properties such as solubility, thermal stability, and mechanical strength .
- Enzyme Inhibitors : Studies have investigated Trifluoroethylacetamide derivatives as enzyme inhibitors, particularly targeting proteases and kinases .
- Binding Affinities : Computational simulations have explored the binding interactions between Trifluoroethylacetamide and various biological targets, shedding light on its potential applications .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Polymer Chemistry
Bioorganic Chemistry and Enzyme Inhibition
Computational Chemistry and Molecular Modeling
Pharmacokinetics and Metabolism
properties
IUPAC Name |
2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-18(20,21)13-22-17(24)12-15-6-8-16(9-7-15)23-27(25,26)11-10-14-4-2-1-3-5-14/h1-11,23H,12-13H2,(H,22,24)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZOBHHXRVPWGL-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(E)-2-phenylethenesulfonamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide |
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